molecular formula C9H16O3 B1527236 Methyl 3-oxo-2-(propan-2-yl)pentanoate CAS No. 1248205-88-0

Methyl 3-oxo-2-(propan-2-yl)pentanoate

Cat. No. B1527236
CAS RN: 1248205-88-0
M. Wt: 172.22 g/mol
InChI Key: RKCXVGAMCLHQOP-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-2-(propan-2-yl)pentanoate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C9H16O3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2-(propan-2-yl)pentanoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

“Methyl 3-oxo-2-(propan-2-yl)pentanoate” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is slightly soluble .

Scientific Research Applications

Biofuel Production

One application of compounds related to Methyl 3-oxo-2-(propan-2-yl)pentanoate is in the biofuel industry. Research has focused on the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations, which are of interest as potential biofuels. Metabolic engineering of microbial strains has shown promise for improving production titers and yields, although current levels are still not industrially viable. This approach could potentially revolutionize biofuel production by enabling more efficient production processes (Cann & Liao, 2009).

Dermatological Applications

Another study explored the use of pentane-1,5-diol, a compound structurally related to Methyl 3-oxo-2-(propan-2-yl)pentanoate, as a percutaneous absorption enhancer in dermatology. This research found that pentane-1,5-diol could effectively enhance the skin absorption of active substances like hydrocortisone and mometasone furoate. Such compounds could serve as a technology platform for improving dermatological preparations, offering properties like antimicrobial activity and better cosmetic attributes (Faergemann et al., 2005).

Anticancer Research

Compounds structurally similar to Methyl 3-oxo-2-(propan-2-yl)pentanoate have been investigated for their potential anticancer properties. Amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxic activity against various human tumor cell lines, indicating their potential as anticancer drugs. These findings suggest that derivatives of Methyl 3-oxo-2-(propan-2-yl)pentanoate could be explored further for their therapeutic applications (Basu Baul et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, the reactivity of Methyl 3-oxo-2-(propan-2-yl)pentanoate under various conditions has been studied. For example, research has been conducted on the Lewis acid-mediated cyclization of olefinic β-keto esters, providing insights into reaction mechanisms and product structures. These studies contribute to a deeper understanding of organic synthesis processes and the development of new catalytic methods (Colombo et al., 1990).

Material Science

Methyl 3-oxo-2-(propan-2-yl)pentanoate and its derivatives also find applications in material science, such as in the synthesis of novel phthalocyanine compounds. These compounds have been synthesized and characterized for their aggregation behaviors, which are crucial for applications in photovoltaics, gas sensors, and electronic devices. The ability to modify the alkyl chain length in these molecules allows for the tuning of their physical and electronic properties, which can be leveraged to optimize performance in various applications (Acar et al., 2012).

Safety and Hazards

“Methyl 3-oxo-2-(propan-2-yl)pentanoate” is considered hazardous. It is combustible and can cause skin and eye irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-oxo-2-propan-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXVGAMCLHQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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